molecular formula C13H16ClNO3S B2770064 N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide CAS No. 453576-43-7

N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B2770064
CAS No.: 453576-43-7
M. Wt: 301.79
InChI Key: AFXOINVVLIRMFU-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide is a substituted acetamide derivative characterized by a benzyl group and a 1,1-dioxothiolan-3-yl moiety attached to the nitrogen atom of the 2-chloroacetamide core. The benzyl substituent introduces aromaticity, which may enhance π-π interactions in biological systems or crystallographic packing.

The compound’s solubility profile likely aligns with structurally related acetamides, showing slight solubility in chloroform, methanol, and DMSO .

Properties

IUPAC Name

N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c14-8-13(16)15(9-11-4-2-1-3-5-11)12-6-7-19(17,18)10-12/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXOINVVLIRMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base. The reaction conditions often include an organic solvent such as dichloromethane and a temperature range of 0-5°C to control the exothermic reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide exhibits significant antimicrobial properties. A study published in PubMed demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. For instance, research conducted on human breast cancer cells indicated that this compound induces apoptosis through the activation of caspase pathways . This suggests potential applications in cancer therapy.

Pesticidal Activity

The compound has also been evaluated for its pesticidal properties. Preliminary studies indicate that it can act as an effective pesticide against common agricultural pests. Its application could lead to the development of safer and more effective pest control agents, reducing reliance on traditional chemical pesticides .

Polymer Chemistry

This compound has been explored for its potential use in polymer synthesis. Its unique functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices results in materials with improved performance characteristics .

Data Table: Summary of Applications

Application AreaActivity/EffectReference
Medicinal ChemistryAntimicrobial activity against Staphylococcus aureus and E. coli
Induction of apoptosis in breast cancer cells
Agricultural ApplicationsEffective pesticide against agricultural pests
Material ScienceEnhancement of polymer properties

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a new therapeutic agent in combating resistant bacterial infections.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments were conducted on various cancer cell lines treated with different concentrations of this compound. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, highlighting its potential role as an anticancer drug.

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The specific molecular targets and pathways involved depend on the context of its use in scientific research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between N-Benzyl-2-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide and analogous acetamide derivatives.

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight Solubility Applications References
N-Benzyl-2-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide* ~C₁₃H₁₅ClNO₃S Benzyl, 1,1-dioxothiolan-3-yl ~293.8 Chloroform, Methanol, DMSO Research chemical, pharmaceutical R&D
2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide C₁₂H₂₀ClNO₃S Cyclohexyl, 1,1-dioxothiolan-3-yl 293.81 Chloroform, Methanol, DMSO Chemical synthesis intermediate
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide C₁₆H₁₂F₃NO₂S Trifluoromethylbenzothiazole, phenyl 339.33 Not specified Antimicrobial, anticancer agents
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide C₂₀H₂₄N₂O₂S Adamantyl, methoxybenzothiazole 356.48 Ethanol Medicinal chemistry, materials science
2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide C₉H₆Cl₂N₂OS Benzisothiazole, chloro 261.13 Not specified Agrochemical research

*Estimated based on structural analogs.

Key Comparisons:

Substituent Effects on Physicochemical Properties Benzyl vs. This difference may increase lipophilicity (logP) and influence bioavailability . Sulfone vs. Benzothiazole: The 1,1-dioxothiolan moiety provides sulfone groups, which improve solubility and hydrogen-bonding capacity relative to benzothiazole derivatives (e.g., ). However, benzothiazole-containing compounds exhibit enhanced rigidity and bioactivity in medicinal applications .

Biological and Industrial Relevance

  • Adamantyl Derivatives : The adamantyl group in ’s compound confers high metabolic stability and lipophilicity, traits valuable in central nervous system (CNS) drug design. In contrast, the benzyl-thiolan combination in the target compound may offer a balance between polarity and lipophilicity for broader pharmacokinetic applicability .
  • Trifluoromethylbenzothiazole Derivatives : These compounds () are optimized for bioactivity, with the trifluoromethyl group enhancing electronegativity and membrane permeability. The target compound’s lack of a heterocyclic aromatic system may limit its direct antimicrobial potency but broaden its utility as a synthetic intermediate .

Crystallographic and Solid-State Behavior

  • The adamantyl-acetamide derivative () crystallizes in a triclinic system stabilized by N–H⋯N hydrogen bonds and S⋯S interactions. The target compound’s benzyl and sulfone groups may promote distinct packing motifs, such as C–H⋯O interactions or π-stacking, affecting its crystallinity and formulation stability .

Synthetic Utility

  • The target compound’s chloroacetamide core is reactive toward nucleophilic substitution, enabling functionalization at the chlorine position. This contrasts with benzisothiazole derivatives (), where the chloro group is part of a fused aromatic system, limiting its reactivity .

Research Findings and Implications

  • Structural Flexibility : The N-benzyl and thiolan substituents provide conformational flexibility, which may improve binding to diverse biological targets compared to rigid adamantyl or benzothiazole derivatives .
  • Solubility-Toxicity Balance : The sulfone group’s polarity could reduce toxicity profiles compared to halogenated benzisothiazoles, which may accumulate in lipid-rich tissues .
  • Synthetic Scalability : Analogous compounds (e.g., ) are synthesized via straightforward amidation reactions, suggesting feasible scale-up for industrial applications .

Biological Activity

N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide (CAS No. 453576-43-7) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Molecular Formula: C₁₃H₁₆ClN₃O₃S
Molecular Weight: 301.78 g/mol
Structure: The compound features a benzyl group, a chloro substituent, and a thiolane ring with a dioxo moiety, which contributes to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Below is a summary of its biological activities based on recent studies.

Antimicrobial Activity

A study focusing on similar compounds revealed that derivatives containing thiolane structures often exhibit significant antimicrobial properties. For instance, compounds with related structures demonstrated efficacy against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Compound Target Bacteria Activity (μg/mm²)
N-Benzyl...P. aeruginosa0.88
N-Benzyl...S. aureus0.44

The precise mechanism of action for this compound is not fully elucidated; however, compounds with related thiolane structures often engage in:

  • Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death in cancer cells.

Study on β-cell Protection

A related study investigated the protective effects of benzamide derivatives against endoplasmic reticulum (ER) stress in pancreatic β-cells. Although not directly involving this compound, it highlights the importance of structural modifications in enhancing bioactivity . The findings indicated that specific substitutions could significantly improve the protective efficacy against ER stress-induced cell death.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide?

The synthesis involves constructing the pyrazolopyrimidine core followed by sequential functionalization. Key steps include:

  • Core Formation : Cyclization reactions under controlled temperatures (e.g., 60–80°C) to form the heterocyclic backbone .
  • Substituent Introduction : Amide coupling using reagents like carbodiimides (e.g., DCC) to attach the benzyl and thiolan-3-yl groups .
  • Chlorination : Selective chlorination at the 2-position using POCl₃ or SOCl₂, monitored via thin-layer chromatography (TLC) .
    Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity), catalyst loading (e.g., 5–10 mol% Pd for cross-couplings), and reaction time (typically 6–12 hours) to minimize by-products .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectral data (e.g., NMR, IR)?

  • Validation Techniques :
    • Cross-reference experimental NMR (¹H/¹³C) with density functional theory (DFT)-calculated chemical shifts, adjusting for solvent effects (e.g., CDCl₃ vs. DMSO-d6) .
    • Use X-ray crystallography (e.g., SHELXL refinement) to confirm bond lengths/angles and resolve ambiguities in stereochemistry .
  • Troubleshooting : Re-examine solvent interactions, tautomeric equilibria, or dynamic effects (e.g., restricted rotation in amides) that may skew spectral matches .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and detect impurities (>95% purity threshold) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected m/z: ~341.08) .
  • X-ray Diffraction : Single-crystal analysis to resolve stereochemical ambiguities (e.g., axial vs. equatorial chloro orientation) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1660 cm⁻¹, S=O at ~1150 cm⁻¹) .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) with validated cell lines (e.g., HEK293 for kinase inhibition studies) .
  • Positive Controls : Include reference compounds (e.g., dorsomorphin for AMPK inhibition) to calibrate activity thresholds .
  • Structural Analog Comparison : Test derivatives (e.g., replacing benzyl with p-tolyl) to isolate structure-activity relationships (SAR) .
  • Data Reconciliation : Apply multivariate analysis to account for variables like cell permeability or off-target effects .

Basic: What methodologies are used to determine the crystal structure of this compound?

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion .
  • Refinement : SHELXL for least-squares refinement of atomic coordinates and anisotropic displacement parameters (e.g., U₁₁, U₂₂ for Cl4 atom: 0.0697, 0.0874 Ų) .
  • Validation : Check for R-factor convergence (<0.05) and analyze Hirshfeld surfaces to confirm intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Advanced: How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets, scoring interactions (e.g., ΔG = -8.2 kcal/mol suggests strong binding) .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates minimal drift) .
  • Mutagenesis Validation : Compare predicted binding residues (e.g., Lys45 in kinase X) with alanine-scanning mutagenesis data to confirm critical interactions .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

  • Chloroacetamide Hydrolysis : Use anhydrous conditions (e.g., molecular sieves) to prevent water-mediated decomposition .
  • Thiolan Ring Oxidation : Add antioxidants (e.g., BHT) during sulfone group formation to avoid over-oxidation .
  • By-Product Isolation : Employ flash chromatography (silica gel, 4:1 hexane/EtOAc) or preparative HPLC (C18 column) for purification .

Advanced: How do electronic effects of substituents influence reactivity in downstream functionalization?

  • Electron-Withdrawing Groups (e.g., -Cl) : Activate the acetamide carbonyl toward nucleophilic attack (e.g., SN2 displacement at C2) .
  • Steric Hindrance : Bulky N-benzyl groups reduce reaction rates in ring-closing steps (e.g., 20% yield drop with tert-butyl vs. methyl substituents) .
  • Computational Analysis : DFT calculations (B3LYP/6-31G*) predict charge distribution to guide regioselective modifications .

Basic: How is the compound’s stability assessed under different storage conditions?

  • Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., hydrolyzed acetamide) .
  • Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) to detect photodegradation; store in amber vials with desiccants .

Advanced: What strategies improve enantiomeric purity in asymmetric syntheses of related analogs?

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for Suzuki couplings (ee > 90%) .
  • Kinetic Resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica) to separate diastereomers .
  • Crystallization-Induced Diastereomer Transformation : Recrystallize from ethanol/water to enhance ee from 75% to 99% .

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